3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
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Overview
Description
3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the use of a phenol derivative and a suitable carbonyl compound in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties.
2,3-Dihydrobenzofuran: A reduced form with different reactivity.
4-Hydroxybenzofuran: Another hydroxylated derivative with distinct properties.
Uniqueness
3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical and biological properties.
Properties
CAS No. |
35768-38-8 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-hydroxy-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C8H10O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h6,10H,1-4H2 |
InChI Key |
JLVKXUCHTRUYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CO2)O)C(=O)C1 |
Origin of Product |
United States |
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